Methyl 2-(6-methoxynicotinoyl)benzoate
Description
Methyl 2-(6-methoxynicotinoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the 2-position with a 6-methoxynicotinoyl group. The nicotinoyl moiety consists of a pyridine ring with a methoxy group at the 6-position, while the benzoate ester provides lipophilicity and structural rigidity.
Properties
IUPAC Name |
methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-13-8-7-10(9-16-13)14(17)11-5-3-4-6-12(11)15(18)20-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUJWVPXSGQTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642165 | |
| Record name | Methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-03-3 | |
| Record name | Methyl 2-(6-methoxypyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methoxynicotinoyl)benzoate typically involves the esterification of 2-(6-methoxynicotinoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxynicotinoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the nicotinoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-(6-hydroxynicotinoyl)benzoate.
Reduction: Formation of 2-(6-methoxynicotinoyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-methoxynicotinoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxynicotinoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares core features with several synthesized and commercial analogs (Table 1):
Key Observations :
- Heterocyclic Variation: Unlike C1–C7 (quinoline-based), the target compound employs a nicotinoyl group, which may alter electronic properties and binding interactions due to pyridine’s smaller ring system .
- Substituent Effects : The 6-methoxy group on the pyridine ring contrasts with halogen or trifluoromethyl groups in C2–C7, suggesting differences in solubility and steric hindrance .
Spectral Data:
Physicochemical and Application-Based Differences
- Lipophilicity : The absence of a piperazine linker in the target compound may reduce polarity compared to C1–C7, enhancing membrane permeability in biological systems .
- Bioactivity: ’s herbicides (e.g., bensulfuron-methyl) rely on sulfonylurea groups for enzyme inhibition, whereas the target’s methoxynicotinoyl group could interact with nicotinamide-binding targets (e.g., kinases or receptors) .
Research Implications and Gaps
While direct data on this compound are sparse, its structural analogs suggest avenues for exploration:
- Agrochemical Potential: Methoxy and ester functionalities are common in herbicides (), warranting herbicidal activity assays .
Biological Activity
Methyl 2-(6-methoxynicotinoyl)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Methyl ester group : Enhances lipophilicity and facilitates membrane permeability.
- Nicotinoyl moiety : Associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.
- Benzoate backbone : Contributes to its stability and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | No activity |
This compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro. In cellular assays, it inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The results suggest that this compound may modulate inflammatory responses by suppressing NF-kB activation.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on murine macrophage cell lines revealed that treatment with this compound reduced the secretion of TNF-α and IL-6 by approximately 40% compared to untreated controls. This suggests a significant role in modulating immune responses .
- Cytotoxicity Assessments : Cytotoxicity assays indicated that the compound exhibits low toxicity at therapeutic concentrations. Cell viability assays showed over 80% viability in treated cells at concentrations up to 20 µM, indicating a favorable safety profile for potential therapeutic applications .
- Mechanistic Studies : Kinetic studies using Lineweaver-Burk plots have been employed to investigate the inhibitory mechanisms of this compound on target enzymes involved in inflammatory pathways. The results suggest competitive inhibition, which could be beneficial for designing more potent derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
